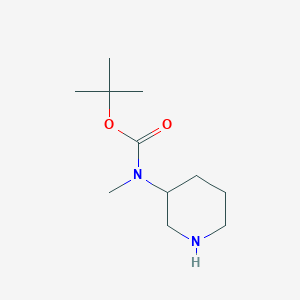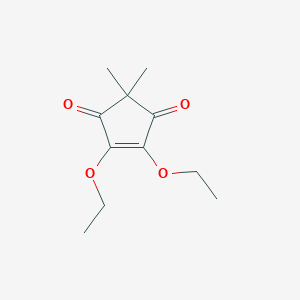
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research. This compound is commonly known as DDC and has been studied extensively due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of DDC is primarily due to its ability to chelate metal ions. DDC forms a stable complex with metal ions, which can alter the biological activity of these ions. For example, DDC has been shown to inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
DDC has been shown to have a variety of biochemical and physiological effects. One of the primary effects of DDC is its ability to induce oxidative stress. DDC can generate reactive oxygen species, which can damage DNA, proteins, and lipids. This oxidative stress can lead to cell death and has been implicated in various diseases, including cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DDC in lab experiments is its ability to selectively chelate metal ions. This property allows researchers to study the role of metal ions in biological processes and disease. However, there are also limitations to using DDC in lab experiments. One limitation is that DDC can generate reactive oxygen species, which can cause non-specific damage to biological samples. Additionally, DDC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DDC. One area of research is the development of new chelators that can selectively remove metal ions from biological samples without generating reactive oxygen species. Another area of research is the development of new methods for delivering DDC to specific tissues or cells. This could allow for more targeted studies on the role of metal ions in specific diseases or biological processes. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of DDC, particularly its role in oxidative stress and DNA damage.
Conclusion
In conclusion, 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research due to its unique properties. DDC can selectively chelate metal ions and has been used to study the role of metal ions in various biological processes and diseases. However, there are also limitations to using DDC in lab experiments, including its ability to generate reactive oxygen species and its toxicity at high concentrations. Future research on DDC should focus on developing new chelators and delivery methods, as well as more in-depth studies on its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of DDC involves the reaction between ethyl acetoacetate and cyclopentanone in the presence of a strong base. The reaction proceeds through an aldol condensation reaction, followed by dehydration and decarboxylation to yield DDC. This synthesis method has been well established and is widely used in the preparation of DDC for research purposes.
Aplicaciones Científicas De Investigación
DDC has been used extensively in scientific research due to its unique properties. One of the primary applications of DDC is as a chelator for metal ions. DDC has a high affinity for metal ions such as iron, copper, and zinc, and can be used to selectively remove these ions from biological samples. This property has been used to study the role of metal ions in various biological processes, including oxidative stress, DNA damage, and neurodegenerative diseases.
Propiedades
Número CAS |
171195-56-5 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
Clave InChI |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
SMILES canónico |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Sinónimos |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
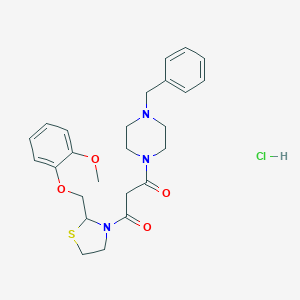
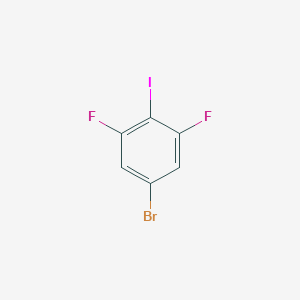


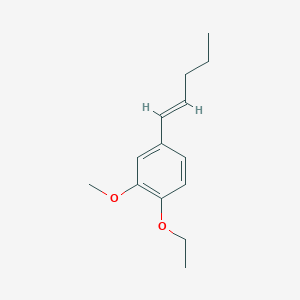
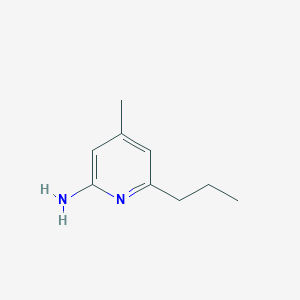
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
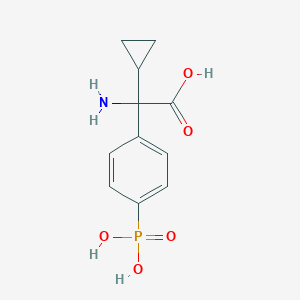
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)


